molecular formula C9H11N3O B1337831 (2R)-1-azido-3-phenylpropan-2-ol CAS No. 112009-62-8

(2R)-1-azido-3-phenylpropan-2-ol

Cat. No. B1337831
Key on ui cas rn: 112009-62-8
M. Wt: 177.2 g/mol
InChI Key: RDZHIJATXQDZPO-SECBINFHSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 12 was repeated, except that 5 g of (±)-(2,3-epoxypropyl)benzene, 12.1 g of sodium azide, 60 ml of methyl formate and 270 ml of an 8:1 by volume mixture of methanol and water were used, to give 6.03 g of the title compound as a colorless oil having an Rf value of 0.3 (on silica gel thin layer chromatography, using a 1:4 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:10][CH:2]1[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:11]=[N+:12]=[N-:13].[Na+].C(OC)=O.CO>O>[C:4]1([CH2:3][CH:2]([OH:1])[CH2:10][N:11]=[N+:12]=[N-:13])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1C(CC2=CC=CC=C2)C1
Name
Quantity
12.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 12

Outcomes

Product
Name
title compound
Type
product
Smiles
C1(=CC=CC=C1)CC(CN=[N+]=[N-])O
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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